molecular formula C18H18N4O3 B2772824 4-[(2S,4R)-4-Methoxy-2-(pyridin-3-yloxymethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile CAS No. 2223241-66-3

4-[(2S,4R)-4-Methoxy-2-(pyridin-3-yloxymethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile

Cat. No. B2772824
CAS RN: 2223241-66-3
M. Wt: 338.367
InChI Key: HOTYCMJEABACFX-DOTOQJQBSA-N
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Description

4-[(2S,4R)-4-Methoxy-2-(pyridin-3-yloxymethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile is a heterocyclic compound with a pyrrolidine ring and a pyridine ring. The presence of nitrogen atoms in these rings makes it an interesting scaffold for drug discovery . The compound’s structure suggests potential biological activity due to its stereochemistry and three-dimensional properties.


Synthesis Analysis

The synthesis of this compound involves constructing the pyrrolidine ring from different cyclic or acyclic precursors. Researchers have explored various synthetic strategies, including functionalization of preformed pyrrolidine rings (e.g., proline derivatives). Detailed reaction conditions and synthetic pathways are documented in relevant literature .


Molecular Structure Analysis

The molecular structure of 4-[(2S,4R)-4-Methoxy-2-(pyridin-3-yloxymethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile consists of a pyrrolidine ring fused to a pyridine ring. The stereochemistry of the carbons within the pyrrolidine ring significantly impacts the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to varying binding modes with enantioselective proteins .


Chemical Reactions Analysis

The compound’s chemical reactivity and potential reactions depend on its functional groups. Researchers have investigated its behavior under various conditions, including nucleophilic substitutions, cyclizations, and modifications of the pyrrolidine and pyridine moieties. These reactions contribute to the compound’s synthetic versatility and potential drug-like properties .

properties

IUPAC Name

4-[(2S,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-24-17-8-15(12-25-16-3-2-5-20-10-16)22(11-17)18(23)13-4-6-21-14(7-13)9-19/h2-7,10,15,17H,8,11-12H2,1H3/t15-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTYCMJEABACFX-DOTOQJQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(N(C1)C(=O)C2=CC(=NC=C2)C#N)COC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@H](N(C1)C(=O)C2=CC(=NC=C2)C#N)COC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2S,4R)-4-Methoxy-2-(pyridin-3-yloxymethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile

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